molecular formula C18H19O5S . Na B602383 Sodium 17beta-dihydroequilenin sulfate CAS No. 16680-50-5

Sodium 17beta-dihydroequilenin sulfate

Cat. No. B602383
CAS RN: 16680-50-5
M. Wt: 370.4
InChI Key:
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Description

Sodium 17beta-dihydroequilenin sulfate is a derivative of Equilin . It is a steroidal estrogen found in horses and is closely related to equilin, equilenin, and estradiol . It is also known as Estra-1,3,5,7,9-pentaene-3,17beta-diol,3- (hydrogen sulfate), sodium salt .


Molecular Structure Analysis

The molecular formula of Sodium 17beta-dihydroequilenin sulfate is C18H19NaO5S . The average mass is 370.395 Da and the monoisotopic mass is 370.085083 Da .

Scientific Research Applications

Separation and Characterization

  • Sodium 17beta-dihydroequilenin sulfate can be effectively separated from similar compounds like sodium equilenin sulfate using dextran gel columns, based on differences in adsorption characteristics. This separation is crucial for precise identification and analysis in research settings (Hurwitz, Burke, & Marra, 1967).

Metabolism Studies

  • The metabolism of sodium 17beta-dihydroequilenin sulfate has been studied in human breast cancer cells, revealing insights into its metabolic pathways and potential implications for breast cancer therapy (Spink et al., 2001).

Cardiovascular and Anti-inflammatory Effects

  • Sodium 17beta-dihydroequilenin sulfate shows potential in counteracting inflammatory activation of human endothelial cells, which could have implications for cardiovascular health and treatments (Demyanets et al., 2006).

Pharmacokinetic Studies

  • Extensive pharmacokinetic studies have been conducted on sodium 17beta-dihydroequilenin sulfate, providing crucial information on its metabolism, clearance rates, and conversion in postmenopausal women. This information is vital for understanding its potential therapeutic uses (Bhavnani et al., 1994; Bhavnani & Cecutti, 1994; Bhavnani, Cecutti, & Gerulath, 2002).

Molecular Interactions and Estrogen Receptor Activity

  • Studies on molecular interactions and functional activities of sodium 17beta-dihydroequilenin sulfate with estrogen receptors have provided insights into its unique characteristics and potential for targeted hormone therapies (Bhavnani, Tam, & Lu, 2008).

Synthetic Derivatives and Antiviral Activity

  • Research on synthetic derivatives of sodium 17beta-dihydroequilenin sulfate has explored their potential antiviral activities, contributing to the development of new antiviral agents (Comin et al., 1999).

Safety And Hazards

Sodium 17beta-dihydroequilenin sulfate may cause skin, eye, and respiratory tract irritation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

sodium;[(13S,14S,17S)-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVSSZJQFZAJLK-UVJOBNTFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 17beta-dihydroequilenin sulfate

CAS RN

16680-50-5
Record name Sodium 17beta-dihydroequilenin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5,7,9-pentaene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1), (17b)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 17.BETA.-DIHYDROEQUILENIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDN85IZ8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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